molecular formula C25H27ClN2O4S B2918714 1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine CAS No. 1206080-83-2

1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine

Cat. No.: B2918714
CAS No.: 1206080-83-2
M. Wt: 487.01
InChI Key: UUDAIVDGHYYHEF-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a benzhydryl group attached to a piperazine ring, which is further substituted with a chloro-2,5-dimethoxyphenylsulfonyl group. Its intricate structure makes it a valuable tool in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine core. The sulfonyl group is then attached to the piperazine ring using a chloro-2,5-dimethoxyphenylsulfonyl chloride reagent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to ensure efficiency and consistency. These methods allow for the production of high-purity this compound, meeting the stringent requirements of various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.

  • Substitution: Various nucleophiles and electrophiles are used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine is extensively used in scientific research due to its unique properties. Its applications span across various fields:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It serves as a tool in studying biological processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Benzhydrylpiperazine derivatives: These compounds share the benzhydryl group but differ in their substituents and functional groups.

  • Chloro-2,5-dimethoxyphenylsulfonyl derivatives: These compounds have similar sulfonyl groups but differ in their core structures.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.

Properties

IUPAC Name

1-benzhydryl-4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O4S/c1-31-22-18-24(23(32-2)17-21(22)26)33(29,30)28-15-13-27(14-16-28)25(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17-18,25H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDAIVDGHYYHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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